molecular formula C12H14N4OS B5587674 2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide

2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B5587674
M. Wt: 262.33 g/mol
InChI Key: IUSJUXWQXBYOBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide involves multistep reactions, starting from basic building blocks to achieve the desired molecular architecture. These processes often utilize cyclic reagents and involve steps like ring closure to yield the final compound. For example, a related compound was synthesized through reactions involving bromine as a cyclic reagent, demonstrating moderate to good yields and the importance of choosing appropriate solvents for recrystallization to obtain suitable crystals for X-ray diffraction analysis (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using crystallographic techniques, revealing information about the spatial arrangement of atoms within the molecule. For instance, crystallographic data can provide insights into the compound's molecular weight, space group, unit cell dimensions, and density. These details are crucial for understanding the molecular geometry and the potential for forming intermolecular interactions (Liu et al., 2008).

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, contributing to their versatility in different applications. The specific reactivity and interactions with other chemicals define their utility and effectiveness in intended applications, such as herbicidal activity. The ability to engage in effective chemical reactions underlines the potential of these compounds for further development and application in different fields (Liu et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for their practical application. These properties can influence the compound's behavior in different environments and affect its stability, storage, and handling requirements. Understanding the physical properties is vital for optimizing the compound's use in various applications.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential biological activity, are critical for determining the compound's applications. For instance, the herbicidal activity of related compounds suggests their potential use in agricultural settings to control weed growth. The exploration of chemical properties can guide the development of new compounds with desired functionalities (Liu et al., 2008).

Scientific Research Applications

Structural and Spectroscopic Analysis

A study by S. Aayisha et al. (2019) conducted a detailed conformational, spectroscopic (FT-IR, FT-Raman, NMR, UV), and docking study of 2,2-dimethyl-N-(2-pyridinyl)propanamide. The research focused on its electronic structure, charge distribution, and potential for binding with proteins, indicating its role in glutathione thiolesterase inhibition. This study highlights the compound's relevance in understanding molecular interactions and designing molecules with specific biological activities (S. Aayisha et al., 2019).

Biological Activities and Applications

The synthesis and evaluation of novel derivatives containing 1,3,4-thiadiazole, including pyridine moieties, have been extensively researched for their antimicrobial, analgesic, anticonvulsant, antitubercular, and anticancer properties. A. S. Abouzied et al. (2022) reported on compounds demonstrating significant anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines, underlining the therapeutic potential of these derivatives. Molecular docking studies established the binding efficacy of these compounds with the epidermal growth factor receptor tyrosine kinase (EGFR TK), suggesting their utility in targeted cancer therapy (A. S. Abouzied et al., 2022).

Herbicidal Activity

In agricultural science, the herbicidal activity of compounds related to 2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide has been a subject of interest. Studies have synthesized and assessed the herbicidal efficiency of various derivatives against specific weeds, offering insights into the development of new, more effective herbicides. Liu et al. (2008) discussed the synthesis and herbicidal activity of derivatives, emphasizing their potential applications in weed management (Liu et al., 2008).

Future Directions

The compound could potentially be investigated for its biological activity, given the known activities of many pyridine and thiadiazole derivatives. It could also serve as a starting point for the synthesis of more complex molecules .

properties

IUPAC Name

2,2-dimethyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-12(2,3)10(17)14-11-16-15-9(18-11)8-4-6-13-7-5-8/h4-7H,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSJUXWQXBYOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide

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